tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate
Description
Properties
Molecular Formula |
C8H14N4O2 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
tert-butyl N-(1H-1,2,4-triazol-5-ylmethyl)carbamate |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)9-4-6-10-5-11-12-6/h5H,4H2,1-3H3,(H,9,13)(H,10,11,12) |
InChI Key |
BKSKWWVJVXHDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=NN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((1H-1,2,4-triazol-5-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 1H-1,2,4-triazole-5-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl((1H-1,2,4-triazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or THF.
Substitution: Nucleophiles like amines or thiols; in solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
tert-Butyl((1H-1,2,4-triazol-5-yl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in CuAAC reactions, facilitating the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules for imaging and tracking.
Medicine: Potential use in drug development and delivery systems due to its biocompatibility.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl((1H-1,2,4-triazol-5-yl)methyl)carbamate primarily involves its role as a ligand in CuAAC reactions. It coordinates with copper(I) ions, stabilizing them and enhancing their catalytic activity. This coordination facilitates the cycloaddition of azides and alkynes, leading to the formation of 1,2,3-triazoles. The compound’s biocompatibility and water solubility make it suitable for use in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Key structural analogs and their distinguishing characteristics are summarized below:
Stability and Reactivity
- Triazole Derivatives : Stability varies with substituents. For example, tert-butyl triazole-carbamates with electron-withdrawing groups (e.g., bromine) exhibit enhanced stability under acidic conditions compared to fluorinated analogs like compounds 1a and 1b, which degrade in simulated gastric fluid .
- Thiazole Derivatives : Thiazole-containing carbamates (e.g., Compound CA4) demonstrate stability in pesticidal formulations, attributed to the sulfur atom’s electron-rich environment resisting hydrolysis .
Biological Activity
tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group and a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. The presence of the triazole ring is significant, as compounds containing this structure are known for their diverse biological activities, including antifungal, antibacterial, and antiviral properties.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂N₄O₂
- Molecular Weight : 198.22 g/mol
- Functional Groups : Carbamate and triazole
The structural uniqueness of this compound contributes to its solubility and interaction with various biological targets.
Research indicates that the triazole moiety can disrupt fungal cell membranes and inhibit enzymes involved in cell wall synthesis. This mechanism is crucial for understanding the compound's potential as an antimicrobial agent. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
Biological Activity
The biological activity of this compound has been explored in several studies:
-
Antimicrobial Properties :
- The compound shows promise as an antimicrobial agent due to its ability to inhibit the growth of various pathogens.
- It has been noted for its effectiveness against fungal strains through mechanisms that involve cell membrane disruption.
-
Anticancer Potential :
- Some studies have indicated that triazole derivatives can exhibit anticancer properties by modulating enzyme activity and signaling pathways associated with tumor growth.
- Further research is needed to elucidate the specific pathways affected by this compound.
Comparative Analysis
Below is a comparison of this compound with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-butyl ((2H-1,2,3-triazol-4-yl)methyl)carbamate | C₉H₁₂N₄O₂ | Different triazole variant; potential for distinct biological activity |
| tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate | C₉H₁₂N₄O₂S | Features a mercapto group which may enhance biological activity |
| tert-butyl N-{[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate hydrochloride | C₉H₁₂N₄O₂ | Incorporates an azetidine ring; potential for unique pharmacological properties |
The structural differences among these compounds may lead to variations in their solubility and interaction with biological targets.
Case Studies and Research Findings
A series of studies have been conducted to investigate the biological activity of triazole-containing compounds:
-
Antifungal Activity :
- A study demonstrated that compounds similar to this compound effectively inhibited the growth of several fungal strains in vitro.
-
Enzyme Inhibition Assays :
- Enzyme inhibition assays have shown that this compound can inhibit specific enzymes related to fungal cell wall synthesis, which is critical for its antifungal activity.
-
Molecular Docking Studies :
- Molecular docking studies suggest that this compound binds effectively to target enzymes involved in cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
